molecular formula C4H9NOSi B8517527 Trimethylsilyl cyanate CAS No. 18250-72-1

Trimethylsilyl cyanate

Cat. No.: B8517527
CAS No.: 18250-72-1
M. Wt: 115.21 g/mol
InChI Key: NCKDZTAODISTPK-UHFFFAOYSA-N
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Description

Historical Development and Early Discoveries of Trimethylsilyl (B98337) Cyanate (B1221674) Chemistry

The exploration of cyanate chemistry dates back over two centuries, with the discovery of the cyanate anion ([OCN]⁻) and its congeners like thiocyanate (B1210189) ([SCN]⁻) and selenocyanate (B1200272) ([NCSe]⁻) marking significant milestones in the history of chemistry. acs.orgnih.gov The journey into silyl (B83357) cyanides began much later. Trimethylsilyl cyanide was first synthesized in 1952 through the reaction of trimethylsilyl halides with silver cyanide (AgCN). chemicalbook.comguidechem.com

Early synthetic methods often involved the reaction of trimethylsilyl chloride with various cyanide sources. thieme-connect.de The use of silver(I) cyanide was historically favored because the precipitation of silver(I) chloride helped to drive the reaction equilibrium towards the formation of the desired silyl cyanide. thieme-connect.de Over the years, more efficient and cost-effective methods were developed. These include the reaction of trimethylsilyl chloride with alkali metal cyanides, such as sodium or potassium cyanide, often in the presence of a phase-transfer catalyst and a solvent like N-methylpyrrolidone. chemicalbook.comgoogle.com Researchers also developed procedures starting from precursors with Si-O bonds, such as the reaction between bis(trimethylsilyl) sulfate (B86663) and potassium cyanide, which can be performed under solvent-free conditions. thieme-connect.de These improved syntheses made trimethylsilyl cyanide more accessible for widespread use in research and industry. orgsyn.org

Structural Features and Electronic Configuration Pertinent to Trimethylsilyl Cyanate Reactivity

The molecular structure of this compound is best described as a nitrile-like compound with the formula (CH₃)₃Si−C≡N. wikipedia.org A key feature of its structure is the existence of a rapid equilibrium with a small amount of its isomer, the isocyanide form, (CH₃)₃Si−N⁺≡C⁻. wikipedia.org This isomeric equilibrium is crucial to its reactivity, particularly in reactions where it acts as a nucleophile through the nitrogen atom. rsc.org In contrast, the analogous tert-butyl nitrile does not readily isomerize, highlighting the unique role of the silicon atom. wikipedia.org

The electronic configuration of the molecule significantly influences its reactivity. The silicon atom, being less electronegative than carbon, creates a polar Si-C bond. This polarity, combined with the strong affinity of silicon for oxygen, is a driving force in many of its reactions. For instance, in the cyanosilylation of carbonyls, the formation of a strong Si-O bond in the product makes the reaction thermodynamically favorable. chemicalbook.com Transition metals have a wide range of reactivity and can accept electrons, and their numerous oxidation states are a key aspect of their chemistry. ualberta.ca The cyanide group (-CN) is a versatile functional group that can act as a nucleophile, making TMSCN a valuable reagent for introducing the cyano group into various organic molecules. ontosight.ai

Fundamental Role and Broad Significance of this compound as a Synthetic Reagent

Trimethylsilyl cyanide is a cornerstone reagent in organic synthesis, primarily serving as a stable and less hazardous source of the cyanide anion compared to hydrogen cyanide. taylorandfrancis.com Its broad significance stems from its participation in a variety of fundamental chemical transformations that are critical for building molecular complexity. sioc-journal.cnresearchgate.net

One of its most prominent applications is the cyanosilylation of aldehydes and ketones. In this reaction, TMSCN adds across the carbon-oxygen double bond to form O-silylated cyanohydrins. wikipedia.orgchemicalbook.com These products are versatile intermediates that can be converted into other important functional groups, such as α-hydroxy acids, β-amino alcohols, and α-hydroxy aldehydes. taylorandfrancis.com The reaction is often catalyzed by Lewis acids or a source of cyanide ions. taylorandfrancis.comchemicalbook.com

TMSCN is also a key component in the Strecker reaction , a method for synthesizing α-amino acids. In a one-pot, three-component reaction, an aldehyde or ketone reacts with an amine and TMSCN to produce an α-aminonitrile, which is a direct precursor to α-amino acids. taylorandfrancis.comchemicalbook.com

Furthermore, TMSCN is employed in:

Ring-opening reactions of epoxides and aziridines, where the cyanide adds to the least substituted carbon, yielding β-hydroxynitriles or β-aminonitriles, respectively. sioc-journal.cnresearchgate.net

Hydrocyanation of alkynes and activated alkenes. sioc-journal.cn For example, palladium complexes catalyze the addition of TMSCN to arylacetylenes to produce β-cyano-β-arylalkenylsilanes with high selectivity. rsc.org

Cyanation of aryl halides, converting them to aryl nitriles, often with the aid of a palladium catalyst. chemicalbook.comresearchgate.net

The synthesis of β-aminomethyl alcohols and as a reagent for umpolung (reactivity inversion), for example, in reactions with furfural. acs.orgacs.org

The versatility of TMSCN makes it a vital reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aimarketresearchintellect.com

Overview of Current Research Trajectories and Scholarly Contributions on this compound

Current research on trimethylsilyl cyanide is focused on expanding its synthetic utility, improving reaction efficiency, and developing more environmentally friendly methodologies. A significant trend is the development of novel catalytic systems to promote its reactions under milder conditions and with greater selectivity. marketresearchintellect.comdatainsightsmarket.com

Recent scholarly contributions highlight several key areas of investigation:

Advanced Catalysis : Researchers are exploring a wide range of catalysts, including iron complexes, to facilitate reactions such as the cyanosilylation of aldehydes and epoxides. researchgate.net Dual catalytic systems, such as combining photoredox and copper catalysis, have been developed for novel transformations like the asymmetric alkoxycarbonyl-cyanation of styrenes. acs.org

Green Chemistry : There is a growing emphasis on sustainable manufacturing practices. datainsightsmarket.com This includes the use of environmentally benign solvents like deep eutectic solvents and the development of reusable catalysts to minimize waste. researchgate.net Solvent-free reaction conditions are also being explored, which can offer excellent catalytic activity and eliminate the need for reactant separation. researchgate.net

New Applications : Scientists are continuously exploring new applications for TMSCN. This includes its use in the synthesis of complex, biologically active molecules like the marketed drugs (R)-baclofen and (R)-phenibut. acs.org Its application is also being extended to material science for the creation of novel silicon-based compounds and polymers. marketresearchintellect.comdatainsightsmarket.com

Process Optimization and Mechanistic Studies : Efforts are being made to improve reaction efficiency and yield, which is crucial for cost reduction in industrial applications. datainsightsmarket.com Detailed mechanistic studies, for instance on the cyanosilylation of ketones catalyzed by cyanooxovanadate complexes, provide insights for designing better catalytic systems. rsc.org Furthermore, TMSCN is being used as a derivatization agent in analytical techniques like gas chromatography-mass spectrometry for metabolomics, where it has shown to be more sensitive and robust than traditional reagents. nih.gov

These research trajectories underscore the enduring importance of trimethylsilyl cyanide and the continuous innovation in its application within the chemical sciences. marketresearchintellect.com

Data Tables

Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula (CH₃)₃SiCN
Molar Mass 99.208 g·mol⁻¹ wikipedia.org
Appearance Clear, colorless to yellow liquid chemicalbook.comguidechem.com
Boiling Point 114–117 °C wikipedia.orgchemicalbook.com
Melting Point 8–11 °C wikipedia.orgchemicalbook.com
Density 0.793 g/mL at 20 °C wikipedia.org
Solubility Soluble in most organic solvents; reacts with water. wikipedia.orgchemicalbook.com
Refractive Index (n_D) 1.392 wikipedia.org
CAS Number 7677-24-9 wikipedia.org

Key Synthetic Reactions Involving this compound

Reaction TypeSubstrate(s)Product TypeCatalyst ExamplesGeneral Notes
Cyanosilylation Aldehydes, KetonesO-silylated cyanohydrinsLewis acids (e.g., ZnI₂), KCN/18-crown-6, (Et₄N)₂VO₂(CN)₃A fundamental method to form cyanohydrins, which are versatile synthetic intermediates. taylorandfrancis.comrsc.orgorgsyn.org
Strecker Reaction Aldehyde/Ketone, Amineα-aminonitrilesKSF montmorillonite (B579905), Rhodium(III) iodideA one-pot, three-component reaction providing precursors for α-amino acids. taylorandfrancis.comresearchgate.net
Ring Opening Epoxidesβ-((trimethylsilyl)oxy) nitrilesKCN/18-crown-6Addition of the cyanide group occurs at the least substituted carbon. researchgate.net
Hydrocyanation Arylacetylenesβ-cyano-β-arylalkenylsilanesPalladium complexesResults in the addition of TMSCN across the carbon-carbon triple bond with high selectivity. rsc.org
Cyanation Aryl HalidesAryl NitrilesPalladium complexesA method for introducing a nitrile group onto an aromatic ring. chemicalbook.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18250-72-1

Molecular Formula

C4H9NOSi

Molecular Weight

115.21 g/mol

IUPAC Name

trimethylsilyl cyanate

InChI

InChI=1S/C4H9NOSi/c1-7(2,3)6-4-5/h1-3H3

InChI Key

NCKDZTAODISTPK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC#N

Origin of Product

United States

Synthetic Methodologies for the Preparation of Trimethylsilyl Cyanate

Direct Synthesis Routes for Trimethylsilyl (B98337) Cyanate (B1221674)

Direct synthesis methods for trimethylsilyl cyanate typically involve the reaction of a trimethylsilyl halide with a cyanide salt. These methods are widely employed due to their straightforward nature and the ready availability of the starting materials.

Synthesis from Halosilanes and Cyanate Salts

The reaction of trimethylsilyl halides, most commonly trimethylsilyl chloride ((CH₃)₃SiCl), with metal cyanates is a foundational method for preparing this compound. Historically, silver cyanide (AgCN) was used, and this reaction proceeds by a salt metathesis mechanism. wikipedia.orgorgsyn.org The precipitation of the insoluble silver halide drives the reaction to completion. thieme-connect.de

Generation of this compound from Silyl (B83357) Halides and Alkali Cyanates

A more common and cost-effective approach involves the use of alkali metal cyanides, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in place of silver cyanide. google.com These reactions are often performed in aprotic polar solvents to facilitate the dissolution of the cyanide salt. google.com The reaction between trimethylsilyl chloride and an alkali metal cyanide is a standard method for producing this compound. chemicalbook.com

For instance, the reaction of trimethylsilyl chloride with an equimolar amount of an alkali metal cyanide in the absence of water and in the presence of catalytic amounts of an alkali metal iodide and N-methylpyrrolidone at room temperature provides a good yield of this compound. google.com Another procedure describes the reaction of trimethylsilyl chloride with excess potassium cyanide in N-methylpyrrolidone at reflux temperatures. google.com Lithium cyanide, which can be prepared from lithium hydride and acetone (B3395972) cyanohydrin, also reacts readily with trimethylsilyl chloride. orgsyn.org

ReactantsSolventConditionsYield
Trimethylsilyl chloride, Sodium cyanideN-methylpyrrolidone, Phase-transfer catalyst90-100°C, 30-36 hours60-70% google.com
Trimethylsilyl chloride, Potassium cyanideN-methylpyrrolidoneReflux, 16 hours71% google.com
Trimethylsilyl chloride, Sodium cyanideN-methylpyrrolidone, Sodium iodide (catalyst)Room Temperature87-90% google.com
Trimethylsilyl chloride, Lithium cyanideTetrahydrofuranRoom Temperature59-82% orgsyn.org

Catalytic Approaches in the Synthesis of this compound

To improve reaction rates and yields, various catalytic systems have been developed. Phase-transfer catalysts are employed in the reaction between trimethylsilyl chloride and sodium cyanide in N-methylpyrrolidone. google.com Additionally, the use of sub-stoichiometric amounts of both an alkali metal iodide and N-methylpyrrolidone has been shown to effectively catalyze the reaction at room temperature. google.com Heavy metal cyanides have also been used in catalytic amounts in the presence of a high-boiling aprotic solvent. google.com Lewis acids such as zinc iodide and aluminum chloride can also catalyze the addition of TMSCN to aldehydes. oup.com Furthermore, Lewis bases like triethylamine (B128534), tributylphosphine, and triphenylarsine (B46628) are effective catalysts. oup.com

Alternative Synthetic Pathways and Precursor Chemistry for this compound

Beyond the direct reaction of halosilanes and cyanates, other synthetic strategies exist. One such method involves the reaction of bis(trimethylsilyl)amine with hydrogen cyanide, although this provides a modest yield. thieme-connect.de Another approach is the reaction of bis(trimethylsilyl) sulfate (B86663) with potassium cyanide, which can be performed with or without a solvent. thieme-connect.de The solvent-free method is noted for its simpler purification process. thieme-connect.de Trimethylsilyl triflate can also be reacted with potassium cyanide. thieme-connect.de

A notable procedure that avoids the direct use of highly toxic hydrogen cyanide involves generating lithium cyanide in situ from lithium hydride and acetone cyanohydrin, which then reacts with trimethylsilyl chloride. orgsyn.org Furfural has also been investigated as a precursor in reactions involving trimethylsilyl cyanide. acs.org

Optimization Strategies for Yield and Purity in this compound Synthesis

The efficiency and purity of this compound synthesis are influenced by several factors, with the choice of solvent system being a critical parameter. datainsightsmarket.com

Influence of Solvent Systems on this compound Synthesis

The selection of a suitable solvent is crucial for optimizing the synthesis of this compound. Aprotic polar solvents are generally preferred as they can dissolve the cyanide salts while remaining inert to the reactants and products.

N-methylpyrrolidone (NMP) is a commonly used solvent that facilitates the reaction between trimethylsilyl chloride and alkali metal cyanides, leading to high yields. google.com Acetonitrile is another effective solvent, particularly when using heterogeneous reaction conditions where the cyanide salt is impregnated onto a polymer resin like Amberlite XAD-4. thieme-connect.de Tetrahydrofuran (THF) is utilized in methods involving the in situ generation of lithium cyanide. orgsyn.org In some catalytic procedures, high-boiling aprotic solvents are employed. google.com Interestingly, it has been demonstrated that trimethylsilyl chloride itself can act as a solvent in certain reactions, promoting a greener and more efficient process. researchgate.net The reaction can also be carried out under solvent-free conditions, for example, in the reaction between bis(trimethylsilyl) sulfate and potassium cyanide, which simplifies the purification process. thieme-connect.de

SolventReactantsKey Features
N-methylpyrrolidoneTrimethylsilyl chloride, Alkali metal cyanidesHigh yields, can be used with or without a phase-transfer catalyst. google.com
AcetonitrileTrimethylsilyl chloride, Potassium cyanide on Amberlite XAD-4Good for heterogeneous reaction conditions. thieme-connect.de
TetrahydrofuranTrimethylsilyl chloride, in situ generated Lithium cyanideUsed for reactions with pre-formed or in situ generated lithium cyanide. orgsyn.org
Trimethylsilyl chloridePhenol/alcohol, Sodium cyanateActs as both reactant and solvent, promoting a greener synthesis. researchgate.net
None (Solvent-free)Bis(trimethylsilyl) sulfate, Potassium cyanideSimplifies purification. thieme-connect.de

Role of Reaction Conditions (Temperature, Pressure, Stoichiometry) in this compound Formation

The formation of this compound is highly dependent on the specific synthetic methodology employed. Reaction conditions such as temperature, pressure, and the stoichiometry of the reactants are critical factors that influence the yield, purity, and reaction time. The optimization of these parameters has been a key focus of research to develop more efficient and safer synthetic protocols.

One of the most common methods for synthesizing this compound involves the reaction of trimethylsilyl chloride with an alkali metal cyanide. The evolution of this method clearly illustrates the critical role of reaction conditions. Early procedures often required harsh conditions, including high temperatures and a significant excess of the cyanide reagent. For instance, one method involved reacting trimethylsilyl chloride with a 250% excess of potassium cyanide in N-methylpyrrolidone (NMP) at reflux temperature for 16 hours, yielding 71% of the product. google.com Another approach used a 22% excess of sodium cyanide in the presence of a phase-transfer catalyst and NMP as a solvent, requiring temperatures of 90–100° C for 30–36 hours to achieve a 60–70% yield. google.comgoogle.com These conditions not only result in moderate yields but also necessitate complex purification steps and longer reaction times.

Significant improvements have been made to this method, allowing for milder reaction conditions and higher efficiency. A notable advancement involves the use of catalytic, sub-stoichiometric amounts of both an alkali metal iodide and N-methylpyrrolidone. google.comchemeurope.com This improved process proceeds at room temperature (15–25° C) and under normal pressure. google.comgoogle.com Crucially, it utilizes an approximately equimolar amount of trimethylsilyl chloride and the alkali metal cyanide, avoiding the need for a large excess of the toxic cyanide salt. google.comchemeurope.com The reaction typically reaches completion in about 12 hours, yielding this compound in high purity and yields of up to 90%. google.comgoogle.com The alkali metal iodide, preferably potassium or sodium iodide, is used in amounts of 5–15 mol %, while N-methylpyrrolidone is used in 15–25 mol % relative to the main reactants. google.com It is possible to achieve complete conversion without N-methylpyrrolidone, but this significantly extends the reaction time to around 65 hours. google.com

Another synthetic route involves the reaction of hexamethyldisilazane (B44280) (HMDS) with hydrogen cyanide. This method has been reported to produce this compound in modest yields. orgsyn.orggoogle.com For example, one documented procedure resulted in a 36.7% yield of trimethylsilyl nitrile along with a significant amount of ammonium (B1175870) cyanide as a byproduct, which complicates handling and purification. google.com

The use of pre-formed lithium cyanide, often generated from lithium hydride and a cyanide source like acetone cyanohydrin to avoid handling hydrogen cyanide directly, presents another viable pathway. orgsyn.org In a typical procedure, lithium cyanide is first prepared and dried, then reacted with a stoichiometric amount of trimethylchlorosilane. orgsyn.org The addition of lithium cyanide to trimethylchlorosilane is performed at a controlled temperature, maintained at or below 35°C with cooling. orgsyn.org The subsequent distillation to isolate the product is done under reduced pressure (50 mm) with the oil bath temperature gradually raised from 25 to 110°C. orgsyn.org This method provides good yields (59–82%) of trimethylsilyl cyanide. orgsyn.org

The reaction between silver cyanide and trimethylchlorosilane is also a known, albeit more expensive, method for preparing this compound. orgsyn.org

Below are interactive data tables summarizing the reaction conditions for different synthetic methodologies for this compound.

Table 1: Synthesis of this compound via Trimethylsilyl Chloride and Alkali Metal Cyanides

Cyanide Salt Stoichiometry (Cyanide:TMSCl) Catalyst/Solvent Temperature Pressure Reaction Time Yield Reference
Potassium Cyanide ~2.5 : 1 N-Methylpyrrolidone (solvent) Reflux Atmospheric 16 hours 71% google.com
Sodium Cyanide ~1.22 : 1 Phase-Transfer Catalyst, N-Methylpyrrolidone (solvent) 90-100 °C Atmospheric 30-36 hours 60-70% google.comgoogle.com
Potassium Cyanide ~1 : 1 10 mol% Potassium Iodide, 20 mol% N-Methylpyrrolidone 22 °C Atmospheric 12 hours ~88% google.com
Sodium Cyanide ~1 : 1 10 mol% Sodium Iodide, 20 mol% N-Methylpyrrolidone 15-25 °C Atmospheric 12 hours 87-90% google.comgoogle.com

Table 2: Alternative Synthetic Routes for this compound

Reactant 1 Reactant 2 Stoichiometry Solvent Temperature Pressure Yield Reference
Hexamethyldisilazane Hydrogen Cyanide Not specified Not specified Not specified Not specified 36.7% google.com
Lithium Cyanide Trimethylchlorosilane ~1 : 1 Bis[2-(2-methoxyethoxy)ethyl] ether ≤35°C (addition), 25-110°C (distillation) 50 mm (distillation) 59-82% orgsyn.org
Silver Cyanide Trimethylchlorosilane Not specified Not specified Not specified Not specified Modest orgsyn.org

Fundamental Reactivity and Reaction Mechanisms of Trimethylsilyl Cyanate

Nucleophilic Reactivity of the Cyanate (B1221674) Moiety in Trimethylsilyl (B98337) Cyanate

The primary mode of reactivity for trimethylsilyl cyanate involves the cyanide group acting as a carbon-centered nucleophile. This reactivity is harnessed in numerous addition reactions, particularly to polarized unsaturated bonds like carbonyls, imines, and activated alkenes. thieme-connect.com

This compound readily adds to the carbonyl group of aldehydes and ketones to form O-silylated cyanohydrins. wikipedia.org This reaction, known as cyanosilylation, is a cornerstone of synthetic chemistry as cyanohydrins are valuable intermediates for preparing compounds like α-hydroxy acids and β-amino alcohols. taylorandfrancis.comorgsyn.org The reaction typically requires a catalyst to activate either the carbonyl substrate or the this compound itself. taylorandfrancis.com

Lewis acids (e.g., Zn(OTf)₂, MgI₂, Sn-Montmorillonite) or Lewis bases (e.g., N-heterocyclic carbenes, phosphines, amines, tetrabutylammonium (B224687) salts) can be employed as catalysts. taylorandfrancis.comresearchgate.netresearchgate.netacs.org Lewis acid catalysis involves the coordination of the acid to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the cyanide. acs.org In contrast, Lewis base catalysis proceeds through the formation of a hypervalent silicon intermediate, which enhances the nucleophilicity of the cyanide group. nih.govresearchgate.net

The reaction is generally high-yielding for a wide variety of aliphatic, aromatic, and α,β-unsaturated aldehydes and ketones. researchgate.netresearchgate.netresearchgate.net

Carbonyl CompoundCatalystYield (%)Reference
Benzaldehyde (B42025)Potassium 4-benzylpiperidinedithiocarbamate98 researchgate.net
4-ChlorobenzaldehydePotassium 4-benzylpiperidinedithiocarbamate99 researchgate.net
CyclohexanonePotassium 4-benzylpiperidinedithiocarbamate97 researchgate.net
AcetophenonePotassium 4-benzylpiperidinedithiocarbamate95 researchgate.net
4-NitrobenzaldehydeMgI2 etherate95 researchgate.net
PropiophenoneMgI2 etherate92 researchgate.net

The addition of this compound to imines is a key step in the Strecker synthesis of α-amino acids. taylorandfrancis.com This reaction typically proceeds as a one-pot, three-component condensation of a carbonyl compound, an amine, and this compound to produce an α-aminonitrile. researchgate.netresearchgate.netmdpi.com The imine is formed in situ from the aldehyde or ketone and the amine, and it then undergoes nucleophilic attack by the cyanide from this compound. rsc.org This method is highly efficient and works for a diverse range of substrates. researchgate.netorganic-chemistry.org

Numerous catalysts have been developed to promote this transformation, including bismuth(III) nitrate, montmorillonite (B579905) clays, and various Lewis acids. researchgate.netresearchgate.net The reaction can often be performed under mild, and sometimes solvent-free, conditions. researchgate.netorganic-chemistry.org

AldehydeAmineCatalystYield (%)Reference
BenzaldehydeAnilineBi(NO₃)₃96 researchgate.net
4-ChlorobenzaldehydeAnilineBi(NO₃)₃95 researchgate.net
BenzaldehydeBenzylamineBi(NO₃)₃94 researchgate.net
4-MethoxybenzaldehydeAnilineSn-Montmorillonite97 researchgate.net
CyclohexanonePiperidineSn-Montmorillonite94 researchgate.net

The reaction of this compound with nitriles is less common but can be achieved under specific conditions. Nitriles are generally less electrophilic than carbonyls or imines. libretexts.org However, reduction of a nitrile with a reagent like diisobutylaluminium hydride can generate an intermediate that reacts with this compound to yield an α-aminonitrile. google.com For instance, cinnamonitrile (B126248) can be reduced and subsequently treated with this compound to form the corresponding aminonitrile product. google.com

Beyond simple additions to carbonyls and imines, the cyanide moiety of this compound can participate in other types of intermolecular additions. A notable example is the Michael addition (or conjugate addition) to α,β-unsaturated systems. Catalytic asymmetric Michael addition of this compound to nitroalkenes has been achieved using metal-salen complexes, affording valuable chiral products. taylorandfrancis.com Similarly, it can undergo a Michael-addition/cyclization cascade with ene-yne-ketones under metal-free conditions to produce cyanofurans. rsc.org

This compound also reacts with isocyanates. Depending on the substrate, either 1:1 or 1:2 adducts can be formed. For example, aryl isocyanates react to yield 5-iminodiazolidinediones, which are 1:2 adducts. rsc.org

Electrophilic Nature of the Silicon Center in this compound

While the cyanide group exhibits nucleophilic character, the silicon atom in this compound is electrophilic. This electrophilicity is central to the mechanism of Lewis base-catalyzed reactions. acs.org Lewis bases, such as amines, phosphines, or various anions (e.g., azide, thiocyanate (B1210189), acetate), can attack the silicon atom. nih.govresearchgate.net

This nucleophilic attack results in the formation of a transient, hypervalent, pentacoordinate silicon species, often referred to as a "siliconate" intermediate. acs.orgnih.gov The formation of this complex weakens the Si-CN bond, thereby liberating a more "naked" and highly reactive cyanide anion, which then acts as the potent nucleophile in the subsequent addition step. acs.orgresearchgate.net Kinetic studies of Lewis base-catalyzed cyanosilylation of aldehydes support mechanisms involving these hypervalent silicon intermediates. nih.govresearchgate.net The electrophilicity of the silicon atom is therefore crucial for this catalytic activation pathway.

Intramolecular Rearrangement Reactions Involving this compound Derivatives

Derivatives formed from reactions involving this compound can undergo subsequent intramolecular rearrangements, most notably those involving the migration of the silyl (B83357) group.

Silyl migration is a common phenomenon in organosilicon chemistry, driven by the high affinity of silicon for oxygen. wikipedia.org The Brook rearrangement is a well-known example, describing the migration of a silyl group from a carbon atom to an oxygen atom. wikipedia.org While this is a general process, analogous migrations are observed in the adducts derived from this compound.

A common rearrangement is the 1,3-migration of a trimethylsilyl group from a nitrogen atom to an oxygen atom in N-trimethylsilylacylamides. rsc.org Variable temperature NMR studies have shown that this migration is an equilibrium process, with the rate being influenced by the basicity of the amide. rsc.org

In other systems, silyl migration from carbon to nitrogen has been observed. For instance, the initial cycloadducts formed from the reaction of silyldiazoalkanes with alkenes, known as Δ¹-pyrazolines, can undergo a thermal 1,3-rearrangement of the silyl group from carbon to a nitrogen atom of the pyrazoline ring. researchgate.net These silyl migration phenomena highlight the dynamic nature of the bonds to silicon in these molecules and can influence the final product distribution in a reaction sequence.

Isomerization Pathways and Tautomerism of this compound

The compound referred to as this compound exists as a tautomeric mixture with its isomer, trimethylsilyl isocyanate. These two forms, the cyanate ((CH₃)₃Si-O-C≡N) and the isocyanate ((CH₃)₃Si-N=C=O), are in equilibrium. However, this equilibrium overwhelmingly favors the isocyanate tautomer.

(CH₃)₃Si-O-C≡N (this compound) ⇌ (CH₃)₃Si-N=C=O (Trimethylsilyl isocyanate)

The isocyanate form is significantly more thermodynamically stable, and as a result, the cyanate isomer is rarely isolated or observed under normal conditions. Computational and experimental studies on related pseudohalide systems indicate a substantial energy difference between the two forms, driving the equilibrium almost exclusively to the N-bonded isocyanate. The isomerization from the transient cyanate to the stable isocyanate is a rapid and facile process, believed to proceed through a low-energy transition state. For practical purposes in synthetic chemistry, the compound is almost always handled and reacts as trimethylsilyl isocyanate.

Catalysis of this compound Reactions by Lewis Acids and Brønsted Acids

Given that this compound exists and reacts as its stable isocyanate tautomer, the catalysis of its reactions involves the activation of the trimethylsilyl isocyanate molecule. Both Lewis acids and Brønsted acids are effective in enhancing the reactivity of trimethylsilyl isocyanate toward various nucleophiles, such as alcohols or amines. These acid catalysts function by increasing the electrophilicity of the isocyanate group, thereby facilitating nucleophilic attack.

Lewis acids typically coordinate to the oxygen or nitrogen atom of the isocyanate, while Brønsted acids act by protonating it. This activation is crucial for many synthetic applications, including the formation of carbamates (urethanes), ureas, and other derivatives. The choice of catalyst can influence reaction rates, yields, and in some cases, the selectivity of the transformation.

Role of Specific Lewis Acids in Activating this compound

Lewis acids are powerful catalysts for promoting reactions of trimethylsilyl isocyanate. They activate the isocyanate by coordinating to the lone pair of electrons on the oxygen or nitrogen atom. This coordination withdraws electron density from the isocyanate functional group, making the central carbonyl carbon significantly more electrophilic and susceptible to attack by nucleophiles.

A variety of Lewis acids, ranging from simple metal halides to more complex organometallic compounds, have been shown to be effective. The mechanism generally involves the formation of an activated complex between the Lewis acid and the isocyanate. For instance, in the reaction with an alcohol to form a silyl carbamate, the Lewis acid polarizes the N=C=O system, accelerating the addition of the alcohol's hydroxyl group. Metal triflates are also particularly effective due to their high Lewis acidity and the non-coordinating nature of the triflate anion.

The following table provides representative examples of Lewis acids used to catalyze reactions involving isocyanates, illustrating their role in promoting such transformations.

Lewis Acid CatalystRepresentative ReactionSubstrate ExampleTypical Loading (mol%)Observations
Indium(III) Bromide (InBr₃)Cyanosilylation of alcoholsBenzylic Alcohols5-10Effective for activating the C-O bond for substitution by silyl nucleophiles. organic-chemistry.org
Zinc(II) Triflate (Zn(OTf)₂)Cyanation of alcoholsα-Aryl Alcohols-Known to catalyze the transformation of alcohols with silyl cyanides. nih.gov
Boron Trichloride (BCl₃)Carbamoylation/DecarbonylationPhenyl IsocyanateCatalyticActivates the isocyanate for various transformations. cardiff.ac.uk
Zirconium(IV) ChelatesUrethane FormationAliphatic Isocyanates & Alcohols-Selectively catalyzes the isocyanate-hydroxyl reaction over the reaction with water. wernerblank.com
Trimethylsilyl Triflate (TMSOTf)Addition of nitriles to acetalsDimethyl AcetalsStoichiometricActs as a potent Lewis acid to activate substrates for attack by silyl nucleophiles. acs.org

This table is a representative summary based on catalysis of isocyanates and related silyl compounds; specific conditions can vary widely.

Influence of Protic Solvents and Acidic Additives on this compound Reactivity

Protic solvents, particularly alcohols, are not merely inert media for reactions of trimethylsilyl isocyanate but often act as reagents. In the absence of a catalyst, the reaction between an alcohol (R'-OH) and trimethylsilyl isocyanate is often slow. However, it leads to the formation of a trimethylsilyl-protected carbamate.

(CH₃)₃Si-N=C=O + R'-OH → (CH₃)₃Si-NH-C(=O)OR'

The presence of acidic additives, which act as Brønsted acids, can significantly accelerate this reaction. The acidic additive protonates the nitrogen atom of the isocyanate, which greatly enhances the electrophilicity of the carbonyl carbon. This protonation makes the isocyanate much more reactive towards even weak nucleophiles like alcohols. The mechanism involves the formation of a highly reactive N-protonated isocyanate intermediate, which is then readily attacked by the alcohol.

The choice of solvent is critical. While protic solvents can be the intended nucleophile, inert aprotic solvents like dichloromethane (B109758) or toluene (B28343) are often used when the isocyanate is intended to react with a different added nucleophile. In such cases, the exclusion of protic species like water or alcohols is crucial to prevent unwanted side reactions.

Applications of Trimethylsilyl Cyanate in Advanced Organic Synthesis

Cyanosilylation Reactions Mediated by Trimethylsilyl (B98337) Cyanate (B1221674)

The addition of a cyano group and a trimethylsilyl group to a substrate is known as cyanosilylation. Trimethylsilyl cyanate is the key reagent for this transformation, particularly in its reaction with carbonyl compounds to form O-silylated cyanohydrins. wikipedia.org These products are valuable synthetic intermediates, as the cyanohydrin moiety can be converted into various other functional groups like α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols. taylorandfrancis.comorgsyn.org

Stereoselective Cyanosilylation of Carbonyls with this compound

The reaction of this compound with aldehydes and ketones produces O-silylated cyanohydrins. wikipedia.org This addition can be catalyzed by a range of Lewis bases, such as triethylamine (B128534) or triphenylphosphine (B44618). oup.com An interesting aspect of this reaction is its chemoselectivity. For instance, in reactions with α,β-unsaturated aldehydes and ketones (enones), this compound typically adds to the carbonyl carbon (1,2-addition) exclusively, without undergoing conjugate (1,4-addition). orgsyn.orgrsc.org This high level of regioselectivity makes it a reliable method for the specific functionalization of the carbonyl group while preserving the adjacent double bond. Sustainable protocols have been developed using supported catalysts under solvent-free conditions, which allow for the chemoselective 1,2-addition to both saturated and unsaturated carbonyls in high yields. rsc.orgresearchgate.net

Asymmetric Cyanosilylation Using Chiral Catalysts and this compound

A significant advancement in cyanosilylation is the development of asymmetric methods to produce chiral cyanohydrins, which are crucial building blocks in pharmaceuticals. This is achieved by using a chiral catalyst to control the stereochemical outcome of the addition of this compound to a prochiral carbonyl compound. A variety of chiral catalyst systems have been successfully employed for the highly enantioselective cyanosilylation of both aldehydes and ketones.

These catalytic systems often rely on a dual-activation mechanism. A chiral Lewis acid component activates the carbonyl substrate, while a Lewis base may activate the this compound. This cooperative catalysis leads to high yields and excellent enantioselectivities. For example, chiral (salen)-metal complexes, such as those with Aluminum, have been used as effective catalysts. The addition of an achiral Lewis base like triphenylphosphine oxide can further enhance the reaction by activating the TMSCN.

Recent research has also focused on organocatalysts, which avoid the use of metals. Confined imidodiphosphorimidate (IDPi) catalysts have shown remarkable success, rivaling the selectivity of enzymes even for challenging small substrates. These catalysts create a confined chiral environment around the reaction center, dictating the facial selectivity of the cyanide attack.

Below is a table summarizing various chiral catalytic systems used for the asymmetric cyanosilylation of carbonyls with this compound:

Interactive Data Table: Chiral Catalysts for Asymmetric Cyanosilylation with this compound
Catalyst Type Chiral Ligand/Catalyst Substrate Type Typical Yield (%) Typical Enantiomeric Excess (ee %) Reference
Organocatalyst Modified Cinchona Alkaloids Acetal Ketones High High thieme-connect.com
Organocatalyst Chiral Oxazaborolidinium Ion Methyl Ketones High >90
Organocatalyst Confined Imidodiphosphorimidate (IDPi) Aromatic & Aliphatic Ketones Good to High up to 98
Metal Complex Recyclable Cu(II) Salen Complex Aromatic, Aliphatic, & Heterocyclic Ketones 83-96 52-84
Metal Complex Chiral Al(salen) Complex Aldehydes & Ketones >90 >80

Introduction of the Cyanate Functional Group and its Transformation Using this compound

It is critical to distinguish between the cyano group (-C≡N) and the cyanate functional group (-O-C≡N). This compound, (CH₃)₃SiCN, is structurally a nitrile and serves as a source for the cyano group. wikipedia.org Its isomer, trimethylsilyl isocyanate, (CH₃)₃SiNCO, contains the related isocyanate moiety. nih.gov While there are reports of silyl (B83357) cyanates containing the -OCN group, these are rare and typically require specialized, sterically hindered silicon precursors to prevent rapid isomerization to the more stable isocyanate form. rsc.org

Therefore, the primary application of this compound in synthesis is the introduction of the cyano group, not the cyanate group. The resulting trimethylsilyl-protected cyanohydrins are highly versatile intermediates whose transformations are a cornerstone of its utility. taylorandfrancis.comorgsyn.org The silyl ether can be easily hydrolyzed to reveal the free cyanohydrin. The cyano group itself can be converted into a range of other functionalities, including:

Carboxylic acids (via hydrolysis)

Amines (via reduction)

Amides (via partial hydrolysis)

These transformations allow the products of cyanosilylation to serve as precursors to α-hydroxy acids, α-amino acids, and β-amino alcohols, which are prevalent motifs in biologically active molecules. orgsyn.org

Utilization of this compound in the Synthesis of Nitrogen-Containing Heterocycles

This compound is a valuable reagent for the synthesis and functionalization of various nitrogen-containing heterocyclic compounds. It is often used to introduce a cyano group onto a pre-existing ring, which can then be elaborated, or as a component in the construction of the heterocyclic ring itself.

Formation of Pyridines, Pyrimidines, and Triazines via this compound Chemistry

Pyridines: A well-established application of this compound is in the Reissert-Henze reaction. In this transformation, pyridine (B92270) N-oxides are treated with this compound in the presence of an activating agent like dimethylcarbamoyl chloride to regioselectively introduce a cyano group at the C2-position, yielding 2-cyanopyridines. wikipedia.org This method provides a direct route to functionalize the pyridine ring. A nucleophilic substitution reaction on a pyridine N-oxide using this compound and triethylamine can also be employed to generate cyanonicotinates. mdpi.com

Pyrimidines: The use of this compound for the direct synthesis of the pyrimidine (B1678525) core is less common. However, it is employed in the functionalization of pyrimidine derivatives. For example, pyrimidine N-oxides can react with this compound to afford cyanopyrimidines, analogous to the chemistry seen with pyridine N-oxides. thieme-connect.com In other routes, related silicon-based reagents are used; for instance, bis(trimethylsilyl)carbodiimide, which can be prepared from methylsilyl cyanide, is a precursor for pyrimidines like cytosine and thymine. nih.gov

Triazines: Direct synthesis of the triazine ring using this compound is not a standard method. Synthetic strategies for triazines often involve the trimerization of nitriles or the reaction of amidines with other reagents. researchgate.net However, this compound is used in multicomponent reactions catalyzed by 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) to produce α-amino nitriles, which are versatile precursors for various nitrogen-containing compounds. csic.es

Synthesis of Imidazoles, Thiazoles, and Oxazoles with this compound Precursors

Imidazoles: this compound is effective for the cyanation of imidazole (B134444) N-oxides. The reaction can be controlled by temperature and solvent polarity to selectively produce 2-, 4-, or 5-cyanoimidazoles. This provides a direct method for introducing a synthetically useful cyano handle onto the imidazole ring.

Thiazoles: The role of this compound in thiazole (B1198619) synthesis is often as a precursor to generate a key nitrile intermediate. For example, a nitrile can be condensed with L-cysteine ethyl ester followed by oxidation to construct the thiazole ring, a strategy used in the synthesis of C-nucleoside inhibitors. conicet.gov.ar In another approach, this compound was used with an acyl chloride and aluminum chloride to acylate a benzothiazole, which served as a starting point for more complex pyrrolo[2,1-b]thiazoles.

Oxazoles: this compound is a key reagent for generating precursors for oxazole (B20620) synthesis. A notable method involves the ring-opening of epoxides with this compound, catalyzed by a Lewis acid. This reaction produces β-hydroxy isonitriles, which can then be cyclized to form the oxazole ring. This strategy provides a pathway to 2,4-disubstituted oxazoles.

This compound as a Precursor for Nitrile and Isocyanate Synthesis

This compound (TMSCN) serves as a versatile and safer alternative to hydrogen cyanide in the synthesis of nitriles. taylorandfrancis.com It is widely employed to introduce the nitrile functionality into a variety of organic molecules, a critical transformation in the preparation of pharmaceuticals and agrochemicals. ontosight.ai The reaction of TMSCN with aldehydes and ketones, known as cyanosilylation, yields cyanohydrin trimethylsilyl ethers, which are valuable intermediates. researchgate.net For instance, the addition of TMSCN to carbonyl compounds can be efficiently catalyzed by Lewis acids or bases. taylorandfrancis.comorganic-chemistry.org

A notable application is the direct cyanation of alcohols. Research has demonstrated the conversion of various benzylic alcohols to their corresponding nitriles using TMSCN in the presence of an indium bromide catalyst, with yields ranging from 46-99% in as little as 5-30 minutes. researchgate.net This method offers a direct route for the dehydroxylative cyanation of benzylic alcohols. researchgate.net

CatalystSubstrateProductYield (%)Reference
InBr₃Benzylic AlcoholsAryl Nitriles46-99 researchgate.net
FeCl₃·6H₂OBenzylic AlcoholsAryl NitrilesHigh researchgate.net
Zn(OTf)₂Benzylic AlcoholsAryl NitrilesHigh researchgate.net

Furthermore, this compound can be a precursor for isocyanates. The reaction of this compound with aryl isocyanates can lead to the formation of 5-iminodiazolidinediones, which are 1:2 adducts. rsc.org In contrast, the reaction with tosyl isocyanate yields a 1:1 adduct. rsc.org Additionally, trimethylsilyl isocyanate, which can be synthesized from trimethylsilyl cyanide precursors, is a useful reagent for preparing primary amides from Grignard reagents and for synthesizing cyclic imides. lookchem.com

Participation of this compound in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. This compound has emerged as a key component in several important MCRs.

The Ugi reaction is a four-component reaction (4CR) that typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.govnih.gov Variations of the Ugi reaction have been developed where this compound serves as a cyanide source, often as an alternative to volatile and toxic isocyanides. researchgate.netresearchgate.net For example, a KF-mediated nucleophilic activation of TMSCN in water has been shown to be an effective and chemoselective Ugi-type multicomponent reaction of a heterocyclic amidine, an aldehyde, and TMSCN. researchgate.net This approach circumvents the need for traditional isocyanides and minimizes competing reactions. researchgate.net In some cases, TMSCN plays a dual role, acting as both the cyanide source and a coupling partner for cyclization. researchgate.net

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com While direct incorporation of this compound in the classical Passerini reaction is less common, its utility in related transformations is noteworthy. For instance, in a modified Passerini-type reaction, a silanol (B1196071) can be used in the presence of an isocyanide and an aldehyde to yield α-siloxyamides in high yields. organic-chemistry.org This highlights the potential for silicon-containing reagents to influence the course of these complex reactions.

Selective Chemical Transformations and Functional Group Interconversions Facilitated by this compound

This compound is a valuable reagent for promoting selective chemical transformations and facilitating functional group interconversions, which are fundamental operations in organic synthesis. ub.edumit.eduvanderbilt.edufiveable.meimperial.ac.uk

One of the most significant applications of TMSCN is in the chemoselective 1,2-addition to α,β-unsaturated carbonyl compounds. researchgate.net This selectivity allows for the specific formation of cyanohydrins at the carbonyl group while leaving the carbon-carbon double bond intact. This transformation can be achieved with high yields using a catalytic amount of triphenylphosphine supported on polystyrene under solvent-free conditions. researchgate.net

The cyanide group introduced by TMSCN can also function as a protecting group for aldehydes and ketones, enabling selective reactions at other positions within the molecule. ontosight.ai The resulting cyanohydrin can be later deprotected to regenerate the carbonyl group.

Furthermore, TMSCN is instrumental in the conversion of alcohols to other functional groups. For example, primary alcohols can be converted to alkyl isocyanates in the presence of triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and a cyanate source, with TMSCN being a viable precursor for the latter. organic-chemistry.org

Utilization of this compound in Monomer Synthesis and Polymer Chemistry Applications

The utility of this compound extends into the realm of polymer chemistry, where it is employed in the synthesis of functional monomers and polymers. marketresearchintellect.com A notable example is the catalyst-free multicomponent polymerization (MCP) of dialdehydes, diamines, and this compound to produce poly(α-aminonitrile)s. rsc.org This method yields soluble polymers with high molecular weights and good thermal stability. rsc.orgresearchgate.net

Polymer TypeMonomersKey FeaturesReference
Poly(α-aminonitrile)sDialdehydes, Diamines, TMSCNHigh molecular weight, good thermal stability, catalyst-free synthesis rsc.orgresearchgate.net
Hyperbranched Poly(α-aminonitrile)sTrialdehydes, Diamines, TMSCNHigh molecular weight, good yields under mild conditions researchgate.net

These poly(α-aminonitrile)s can be further functionalized, for instance, by post-polymerization modification to generate poly(α-amino acid)s. rsc.org This highlights the role of TMSCN in creating versatile polymer scaffolds. The resulting polymers exhibit interesting properties, such as high refractive indices, making them potentially useful in various material science applications. rsc.org

Mechanistic Investigations of this compound in Complex Reaction Systems

Understanding the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and developing new ones. Several studies have focused on elucidating the role of TMSCN in complex reaction pathways.

In the cyanosilylation of aldehydes, mechanistic investigations using solid acid catalysts like sulfated-zirconia have shown that the catalyst activates both the aldehyde and the TMSCN. researchgate.net The catalyst facilitates the transfer of the cyanide anion from TMSCN to the carbonyl carbon of the aldehyde, leading to the formation of the cyanohydrin silyl ether in high yields under mild, solvent-free conditions. researchgate.net

Kinetic and spectroscopic studies on the Lewis base-catalyzed addition of TMSCN to aldehydes have revealed the potential for multiple reaction mechanisms, with the reaction order depending on the specific catalyst used. rsc.org These studies have also provided evidence for the formation of hypervalent silicon species during the reaction. rsc.org

In copper-catalyzed reactions, such as the benzylic C-H cyanation, density functional theory (DFT) studies have provided insights into the radical formation and functionalization steps. nih.gov It has been shown that TMSCN can undergo ligand exchange with the copper catalyst, a process that is thermodynamically favorable and driven by the formation of a strong Si-F bond when a fluoride-containing co-catalyst is used. nih.gov

Mechanistic studies of calcium-BINOL phosphate-catalyzed hydrocyanation of hydrazones using TMSCN as the cyanide source have proposed a full catalytic cycle. beilstein-journals.org These computational studies suggest that an excess of TMSCN is necessary for complete conversion, hinting at a mechanism of catalyst activation through its reaction with the metal complex. beilstein-journals.org

Spectroscopic and Analytical Characterization Methodologies for Trimethylsilyl Cyanate and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the structural analysis of organosilicon compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen, carbon, and silicon atoms, enabling the unambiguous assignment of molecular structures and the real-time monitoring of chemical transformations.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in verifying the identity and purity of trimethylsilyl (B98337) cyanate (B1221674) and tracking the progress of reactions in which it participates. The trimethylsilyl group, (CH₃)₃Si-, typically gives rise to a sharp, intense singlet in the ¹H NMR spectrum due to the chemical equivalence of the nine protons. docbrown.info This signal serves as a clear diagnostic marker.

For trimethylsilyl cyanide (TMSCN), the protons of the methyl groups appear as a singlet in the spectrum. chemicalbook.com Similarly, the isomeric trimethylsilyl isocyanate (Me₃SiNCO) also shows a characteristic singlet for its methyl protons. chemicalbook.com During a reaction, the consumption of the starting trimethylsilyl cyanate can be monitored by the decrease in the intensity of its characteristic ¹H NMR signal, while the appearance of new signals indicates the formation of products. For instance, in the synthesis of glycopyranosyl cyanide derivatives, 2D NMR techniques, which are based on ¹H NMR, are essential for assigning the structure of the products. nih.gov

Table 1: Representative ¹H NMR Data

Compound Functional Group Chemical Shift (ppm) Multiplicity
Trimethylsilyl cyanide (CH₃)₃Si- ~0.4 Singlet

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Carbon-13 (¹³C) and Silicon-29 (²⁹Si) NMR spectroscopy provide deeper insights into the molecular framework of this compound adducts. ¹³C NMR is crucial for determining the carbon skeleton of reaction products. For trimethylsilyl cyanide itself, the spectrum shows two distinct signals: one for the carbons of the trimethylsilyl group and another for the cyanide carbon. chemicalbook.com In reaction adducts, such as those formed from the addition of cuprates to ynones followed by trapping with a silicon source, ¹³C NMR is used to characterize the resulting silyl (B83357) ketene (B1206846) acetals. researchgate.net The chemical shifts provide definitive evidence of the connectivity between the silicon atom and either a carbon or an oxygen atom. For example, in fullerene adducts, solid-state ¹³C NMR can distinguish between the fullerene core carbons and the carbons of the added group. doi.org

Silicon-29 (²⁹Si) NMR is particularly powerful for directly probing the environment of the silicon atom. researchgate.net Although ²⁹Si is a low-sensitivity nucleus, it has a wide chemical shift range, making it highly informative for identifying the nature of the groups attached to the silicon atom. researchgate.nethuji.ac.il The chemical shift of the ²⁹Si nucleus changes significantly depending on whether it is bonded to carbon (Si-C) or oxygen (Si-O). For example, in the thermal decomposition of O-silylcarbamates, ²⁹Si NMR is used alongside ¹³C NMR to track the transformation of the starting aminosilanes into isocyanate products, clearly distinguishing the different silicon environments in the reactants and products. researchgate.net The reference standard for ¹H, ¹³C, and ²⁹Si NMR is often tetramethylsilane (B1202638) (TMS), which is defined as having a chemical shift of 0.0 ppm. docbrown.inforeddit.com

Table 2: Representative ¹³C and ²⁹Si NMR Data for Trimethylsilyl Cyanide

Nucleus Functional Group Chemical Shift (ppm)
¹³C (CH₃)₃Si- ~0.0
¹³C -CN ~127

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification of this compound and its Derivatives

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, which absorb light at characteristic frequencies.

For this compound, the most prominent feature in its IR spectrum is the strong, sharp absorption band corresponding to the cyanide (-C≡N) stretching vibration. chemicalbook.com This band typically appears in the region of 2100-2200 cm⁻¹. The presence and position of this band are definitive indicators of the nitrile group. In its isomer, trimethylsilyl isocyanate, the characteristic vibration is the asymmetric stretch of the isocyanate (-N=C=O) group, which appears as a very strong and broad band, typically around 2250-2280 cm⁻¹. nih.gov Raman spectroscopy provides complementary information and is also used to identify these characteristic vibrations. chemicalbook.com The analysis of silylated compounds, such as aminopyrimidines, also relies on Raman spectroscopy to confirm structural features. researchgate.net

When this compound reacts to form derivatives, the changes in the IR spectrum are diagnostic of the transformation. For example, in the formation of a cyanohydrin trimethylsilyl ether, the strong -C≡N stretch is retained, while a new, strong Si-O stretching band appears, typically in the 1000-1100 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies for this compound and Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
-C≡N (in TMSCN) Stretch ~2190 Strong, Sharp
-N=C=O (in TMS-NCO) Asymmetric Stretch ~2270 Very Strong, Broad
Si-O-C Stretch ~1000-1100 Strong

Mass Spectrometry (MS) for Elucidating Molecular Structures and Reaction Pathways Involving this compound

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used to determine the molecular weight of compounds and to deduce their structure by analyzing their fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly valuable for analyzing the volatile derivatives formed from this compound.

Trimethylsilyl cyanide is frequently used as a derivatizing agent in GC-MS-based metabolomics to enhance the volatility and thermal stability of analytes like amino acids, carbohydrates, and organic acids. researchgate.netnih.govresearchgate.net The resulting trimethylsilyl derivatives exhibit characteristic fragmentation patterns in their mass spectra. A common fragment ion observed is the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. scirp.org The analysis of these fragments helps to piece together the structure of the original molecule. scirp.org Studies have shown that derivatization with trimethylsilyl cyanide can offer higher sensitivity and reaction speed compared to other silylating agents like MSTFA. nih.govresearchgate.net In some cases, unexpected by-products or artifacts can form during the silylation reaction, and MS is crucial for their identification. wordpress.comrsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule or fragment ion, which is invaluable for distinguishing between compounds with the same nominal mass.

HRMS is a powerful tool for confirming the identity of this compound reaction products and for identifying unknown by-products. For example, when artifacts are formed during silylation reactions, accurate mass measurements can definitively establish their elemental formula, helping to elucidate their structure and formation mechanism. wordpress.com In the study of complex reaction mixtures, such as the products from the reaction of molybdenum complexes with trimethylsilylacetylene, HRMS is used to confirm the mass of the synthesized compounds. rsc.org This level of certainty is often required for the unambiguous characterization of novel transformation products.

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound Derivatives (where applicable for stable crystalline forms)

While the previously mentioned techniques provide information about connectivity and functional groups, X-ray crystallography offers the ultimate proof of molecular structure by determining the precise three-dimensional arrangement of atoms in a single crystal. This method provides data on bond lengths, bond angles, and the absolute stereochemistry and conformation of a molecule.

Although this compound itself is a liquid, many of its derivatives are stable crystalline solids that can be analyzed by X-ray crystallography. This technique has been used to unambiguously determine the structure and stereochemistry of various products derived from reactions involving trimethylsilyl cyanide. For instance, the structure of a glycopyranosyl cyanide, synthesized using trimethylsilyl cyanide, was confirmed by X-ray analysis, which proved the stereoselective formation of the α-anomer. nih.gov Similarly, in the reaction of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with trimethylsilyl cyanide, X-ray crystallography was used to definitively prove the structure of the resulting 3,6-adduct. researchgate.net In the synthesis of isocyanate derivatives from molybdenum-carbamate complexes, X-ray crystallography confirmed the detailed molecular structure of a key intermediate. nih.gov

Computational and Theoretical Studies on Trimethylsilyl Cyanate

Quantum Chemical Calculations of the Electronic Structure and Bonding in Trimethylsilyl (B98337) Cyanate (B1221674)

Quantum chemical calculations have been instrumental in defining the molecular structure and the nature of the chemical bonds within trimethylsilyl cyanate. The molecule is characterized by a trimethylsilyl group, (CH₃)₃Si-, attached to a cyanide group. Early electron diffraction studies, supported by calculations, established the primary structure as having a nitrile-like linkage, (CH₃)₃Si−C≡N. nih.govwikipedia.org This arrangement is in a rapid equilibrium with a minor population of the isomeric isocyanide form, (CH₃)₃Si−N⁺≡C⁻. nih.govwikipedia.org

Ab initio and Density Functional Theory (DFT) calculations have further refined this understanding. Calculations at the B3LYP and MP2(full) levels of theory have been applied to a range of silyl (B83357) pseudohalides, including the related trimethylsilyl isocyanate, to determine equilibrium structures and force fields. science.gov For trimethylsilyl isocyanate, gas-phase electron diffraction determined the key bond lengths and angles, which are comparable to those expected for TMSCN. science.gov

Table 1: Experimentally Determined Structural Parameters for Gaseous Trimethylsilyl Isocyanate

ParameterValue
Si-N distance (pm)174.0(4)
Si-C distance (pm)186.4(2)
N=C distance (pm)120.2(16)
C=O distance (pm)117.6(10)
Si-N-C angle (°)156.9(30)
C-Si-C angle (°)108.8(25)

Source: ResearchGate. science.gov

Theoretical models indicate that the bonding in TMSCN is primarily covalent, but with significant ionic character in the Si-C bond. researchgate.net The molecule's electronic properties, such as its HOMO-LUMO gap, dipole moment, and polarizability, can be computed to predict its reactivity and interaction with other molecules. rsc.org

Density Functional Theory (DFT) Investigations of this compound Reactivity, Transition States, and Reaction Energy Profiles

DFT has emerged as a workhorse for studying the reactivity of TMSCN, allowing researchers to map out complex reaction pathways, identify transition states (TS), and calculate reaction energy profiles. These studies provide quantitative data on activation barriers (ΔG‡) and reaction energies (ΔGR), which are crucial for understanding reaction kinetics and thermodynamics.

A notable example is the DFT investigation of the calcium-BINOL phosphate-catalyzed asymmetric hydrocyanation of hydrazones, where TMSCN serves as the cyanide source. whiterose.ac.uk Calculations at the B3LYP/6-31G* level of theory, including dispersion corrections, were used to propose a full catalytic cycle. whiterose.ac.uk The study revealed that the configuration-determining step, the hydrocyanation, proceeds through a calcium isocyanide complex with a relatively low energy barrier. whiterose.ac.uk

In another study, DFT calculations (m06-2x-d3 functional with the 6-31G** basis set) were employed to understand the regioselectivity of a Baeyer–Villiger oxidation in a synthesis where TMSCN was used in an earlier step for cyanide addition. researchgate.net The calculations modeled the transition states leading to the different products, and the calculated free energy difference (ΔΔG‡₂₉₈) of 1.9 kcal mol⁻¹ successfully predicted the experimentally observed product ratio of 96:4. researchgate.net

DFT has also been used to model the cyanosilylation of aldehydes catalyzed by metal-organic frameworks (MOFs). ethz.ch Energy profiles calculated at the PBE-D3/def2-TZVP level of theory for the reaction with formaldehyde, acetaldehyde, and benzaldehyde (B42025) showed that the transfer of the cyanide group from TMSCN to the coordinated aldehyde is the rate-limiting step, with calculated energy barriers of 26.9, 35.5, and 34.5 kcal mol⁻¹, respectively. ethz.ch

Table 2: Calculated Energy Barriers for the Rate-Limiting Step in MOF-Catalyzed Cyanosilylation

SubstrateCatalyst ModelEnergy Barrier (kcal mol⁻¹)
Formaldehydecat126.9
Acetaldehydecat135.5
Benzaldehydecat134.5

Source: ResearchGate. ethz.ch

These examples highlight how DFT can unravel the energetic landscapes of reactions involving TMSCN, explaining selectivity and identifying the most challenging steps in a reaction sequence.

Molecular Dynamics Simulations to Model this compound Behavior in Solution and at Interfaces

While quantum chemical calculations excel at describing individual molecules and reaction steps, molecular dynamics (MD) simulations are used to model the behavior of ensembles of molecules over time, providing insights into bulk properties, solvation, and interfacial phenomena. researchgate.netresearchgate.net

A recent study utilized MD simulations to investigate the role of TMSCN as a functional additive in the carbonate-based electrolyte of Li-rich Mn-based cathode materials for batteries. whiterose.ac.uk The simulations, run in isothermal-isobaric (NPT) and canonical (NVT) ensembles, were used to analyze the electrolyte's structure. whiterose.ac.uk

The key findings from the MD simulations were:

Solvation Shell Participation: Radial distribution functions showed a strong peak for Li⁺–N (from TMSCN) interactions at approximately 0.22 nm, indicating that TMSCN molecules participate in the formation of the Li⁺ solvation structure. whiterose.ac.uk

Interfacial Behavior: The simulations revealed that TMSCN, with its electronegative cyano-group, is adsorbed on the cathode surface. This adsorption is proposed to form a protective complex via TM–CN bonds (where TM is a transition metal), which helps to form a stable and uniform cathode-electrolyte interphase (CEI). whiterose.ac.uk

Electrolyte Purification: The simulations support the hypothesis that the Si-C bond in TMSCN can react with and remove harmful hydrofluoric acid (HF) from the electrolyte, further enhancing battery stability. whiterose.ac.uk

Visualization of the MD trajectories using software like VMD (Visual Molecular Dynamics) allows for a qualitative understanding of the spatial arrangement of TMSCN molecules relative to the Li⁺ ions and the cathode surface. whiterose.ac.uk Although the application of MD to TMSCN is a relatively new area of investigation, these initial results demonstrate its power in understanding how the additive functions within a complex liquid environment and at a critical solid-liquid interface. whiterose.ac.ukrug.nl

Prediction of Spectroscopic Parameters for this compound via Theoretical Methods

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules. For TMSCN, theoretical calculations of vibrational (infrared) and nuclear magnetic resonance (NMR) spectra have been performed.

Early studies reported the vibrational spectra for trimethylsilyl cyanide, providing assignments for the key stretching and bending modes. researchgate.net Modern quantum chemical software can calculate harmonic frequencies and infrared intensities using methods like DFT. nih.govscience.gov These calculations can predict the position and relative intensity of peaks in the IR spectrum, such as the characteristic C≡N stretching frequency.

Similarly, NMR chemical shifts (¹H, ¹³C, ²⁹Si) can be predicted with high accuracy using ab initio and DFT methods. escholarship.orgescholarship.org The process involves calculating the nuclear shielding tensors for the molecule in its optimized geometry. These theoretical predictions are valuable for confirming structural assignments made from experimental spectra. escholarship.org For example, calculations can distinguish between the expected chemical shifts for the cyanide and the less stable isocyanide isomer. escholarship.org

Table 3: Key Spectroscopic Properties for Computational Analysis

Spectroscopy TypeKey ParameterComputational Method
Infrared (IR)Vibrational Frequencies (e.g., C≡N stretch)DFT, Ab initio (Harmonic approximation)
¹H, ¹³C, ²⁹Si NMRChemical Shifts, Coupling ConstantsDFT, Ab initio (Calculation of nuclear shielding tensors)

Source: PubChem, ResearchGate. nih.govescholarship.org

These predictive capabilities are essential not only for characterizing the TMSCN molecule itself but also for identifying it as an intermediate or product in complex reaction mixtures.

Elucidation of Reaction Mechanisms and Catalytic Cycles Involving this compound Through Computational Modeling

One of the most powerful applications of computational chemistry is the complete elucidation of reaction mechanisms and catalytic cycles. This goes beyond calculating single transition states to mapping the entire sequence of elementary steps, including all intermediates and transition states.

As discussed in section 6.2, DFT calculations have been used to propose a detailed catalytic cycle for the asymmetric hydrocyanation of hydrazones using TMSCN and a calcium-based catalyst. whiterose.ac.uk The computed cycle showed the initial formation of an active calcium cyanide species, coordination of the hydrazone, nucleophilic attack by the cyanide (as an isocyanide ligand), and subsequent product release and catalyst regeneration. whiterose.ac.uk This level of detail is often inaccessible through experimental means alone.

Computational modeling has also provided insight into the mechanism of Lewis base-catalyzed cyanosilylation of aldehydes. researchgate.net Kinetic and spectroscopic studies suggested the formation of hypervalent silicon species as key intermediates. Computational models can be used to calculate the structures and stabilities of these proposed intermediates, such as pentacoordinate silicate (B1173343) species, to test the mechanistic hypotheses derived from experimental data. researchgate.net

Furthermore, calculations have been used to explain the reactivity and selectivity in reactions where TMSCN acts as a nucleophile capturing a reactive cation. By modeling the potential energy surface, researchers can determine whether the reaction is under kinetic or thermodynamic control and why certain stereochemical outcomes are favored. These studies have shown that the high reactivity of TMSCN can lead to diffusion-controlled reactions where stereoselectivity is diminished. escholarship.org

Environmental Considerations in the Synthesis and Application of Trimethylsilyl Cyanate

Principles of Green Chemistry Applied to Trimethylsilyl (B98337) Cyanate (B1221674) Synthesis

The synthesis and application of trimethylsilyl cyanate (TMSCN) have been increasingly scrutinized through the lens of green chemistry, which advocates for waste prevention, atom efficiency, and the use of less hazardous chemicals. um-palembang.ac.id TMSCN is widely used as a less hazardous substitute for hydrogen cyanide (HCN) in processes like the formation of cyanohydrins and α-aminonitriles, which are crucial intermediates for pharmaceuticals and agrochemicals. taylorandfrancis.comacs.org

Development of Solvent-Free or Environmentally Benign Solvent Systems for this compound Production

A significant focus of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. um-palembang.ac.id Traditional syntheses and applications of TMSCN have often used solvents like dichloromethane (B109758). acs.org However, extensive research has demonstrated the viability and advantages of solvent-free conditions, particularly for the application of TMSCN in cyanosilylation reactions.

Solvent-Free Systems: Numerous studies report the successful cyanosilylation of various aldehydes and ketones using TMSCN without any solvent. researchgate.netrsc.org These reactions, often facilitated by a catalyst, proceed with high efficiency and yield. researchgate.net For example, a simple, one-step, and environmentally friendly procedure for synthesizing α-aminonitriles from aldehydes and amines with TMSCN occurs rapidly and in almost quantitative yields under solvent-free conditions. researchgate.net The use of heterogeneous or polymer-supported catalysts is particularly advantageous in solvent-free systems as it simplifies catalyst recovery and product purification. rsc.orgrsc.org

Environmentally Benign Solvents: While solvent-free is often the ideal, some processes may still require a solvent. In these cases, green chemistry principles guide the selection towards more environmentally benign options.

N-Methylpyrrolidone (NMP): A patented process for synthesizing TMSCN from trimethylsilyl chloride and an alkali metal cyanide uses N-methylpyrrolidone as a solvent. google.com While effective, the green credentials of NMP are debated, and its use is being increasingly regulated.

Supercritical Carbon Dioxide (scCO₂): Lewis acid-catalyzed reactions involving TMSCN can be successfully carried out in scCO₂, which is a non-toxic, non-flammable, and renewable solvent alternative. taylorandfrancis.com

Aqueous Media: The development of water-tolerant, recoverable, and reusable Lewis acid catalysts, such as rare earth metal triflates, allows certain reactions with TMSCN to be performed in aqueous media. taylorandfrancis.com

The table below compares reaction environments for processes involving this compound.

Catalyst SystemSolventTemperatureReaction TimeYieldReference
LiNTf₂ (1 mol%)Solvent-FreeRoom Temp-High researchgate.net
Polystyrene-supported triphenylphosphine (B44618)Solvent-Free60 °C4 hours99% rsc.org
Magnesium bromide ethyl etherateSolvent-FreeRoom Temp-Excellent cjcatal.com
Vanadyl triflateAcetonitrileRoom Temp1-7 hours79-96% researchgate.net
Zn(II)/Cd(II) Coordination PolymersSolvent-Free25 °C6 hoursHigh acs.org
Trimethylsilyl chloride & Sodium cyanideN-Methylpyrrolidone15-25 °C-87-90% google.com

Strategies for Atom Economy and Waste Minimization in this compound Chemistry

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. um-palembang.ac.id Waste is also quantified by metrics like the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the product.

Atom Economy: The primary reactions involving TMSCN are addition reactions, such as the cyanosilylation of aldehydes and ketones or the Strecker synthesis of α-aminonitriles. acs.orgresearchgate.net Addition reactions are inherently atom-economical as they involve the combination of all reactant atoms into the final product, with no byproducts theoretically formed. researchgate.netrsc.org For example, the Passerini reaction, a multicomponent reaction, can achieve 100% atom economy. rsc.org Similarly, the cyanosilylation of a carbonyl compound with TMSCN is a direct addition, making it a highly atom-efficient process. researchgate.net

Waste Minimization: Several strategies are employed to minimize waste in chemistry involving TMSCN:

Catalysis: Using catalytic amounts of a substance instead of stoichiometric reagents is a fundamental green strategy. um-palembang.ac.id A wide range of recyclable heterogeneous catalysts, including polymer-supported catalysts, rsc.orgrsc.org silica-supported acids, cjcatal.comresearchgate.net and metal-based coordination polymers, acs.org have been developed. These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity, drastically reducing waste. acs.orgcjcatal.comresearchgate.net

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch processing for large-scale applications. They improve efficiency and safety and dramatically reduce waste. For the synthesis of cyanohydrin trimethylsilyl ethers, a flow procedure reduced the E-factor to as low as 0.16, a 90% reduction in waste compared to batch conditions. rsc.org

Alternative Reagents: A greener synthesis for TMSCN itself has been proposed using potassium ferrocyanide as the cyanide source, which is less acutely toxic than simple alkali metal cyanides like sodium or potassium cyanide, thus reducing operational risks and the post-processing burden. google.com

The following table presents green chemistry metrics for selected cyanosilylation reactions using TMSCN.

Degradation Pathways and Environmental Fate of this compound and its Byproducts

Understanding the environmental fate of a chemical and its byproducts is crucial for a complete environmental assessment. This compound is highly reactive, particularly with water.

Its primary degradation pathway is hydrolysis, which breaks the Si-CN bond to form trimethylsilanol (B90980) and hydrogen cyanide. wikipedia.org A common byproduct in reactions involving TMSCN is hexamethyldisiloxane, formed from the condensation of two molecules of trimethylsilanol or partial hydrolysis of TMSCN. rsc.org

Environmental Fate of Degradation Products:

Hydrogen Cyanide (HCN): When released into the environment, free cyanide is not expected to persist. At a pH below 9.2, most free cyanide converts to hydrogen cyanide gas, which is highly volatile. tandfonline.com Cyanides can be biodegraded by various microorganisms and are not expected to bioconcentrate. tandfonline.com

Trimethylsilanol ((CH₃)₃SiOH): This is a major degradation product of many silicones. wikipedia.orgoecd.org It is a volatile liquid with low bioconcentration potential. epa.govcanada.ca However, it is not readily biodegradable and is considered persistent in water. epa.govnih.gov Despite its persistence, it has a low hazard profile for the environment. epa.gov

Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃): This byproduct is a volatile compound with very low water solubility. ospar.orgmusechem.com It is resistant to biodegradation and is expected to have a long half-life in water. ospar.orgmusechem.com In the atmosphere, it degrades by reacting with hydroxyl radicals with a half-life of about 18 days. ospar.org Due to its volatility, it can contribute to air pollution in large-scale industrial use, but it is considered to have low toxicity to aquatic life. Soil-mediated hydrolysis may be an important fate process, breaking it down into smaller, water-soluble silanols. ospar.org

The table below summarizes the key byproducts and their environmental characteristics.

Compound NameFormulaRoleKey Environmental Fate Characteristics
Hydrogen CyanideHCNDegradation ProductVolatile; biodegradable; does not bioconcentrate. tandfonline.com
Trimethylsilanol(CH₃)₃SiOHDegradation ProductPersistent in water (not readily biodegradable); low bioconcentration potential; low environmental hazard. epa.govnih.gov
Hexamethyldisiloxane(CH₃)₃SiOSi(CH₃)₃Reaction ByproductVolatile; persistent in water; degrades in atmosphere (half-life ~18 days); low toxicity and bioaccumulation potential. ospar.orgmusechem.com

Sustainable Practices and Resource Efficiency in the Industrial-Scale Application of this compound

The chemical industry is increasingly adopting sustainable practices and focusing on resource efficiency, a trend that extends to the production and use of TMSCN. taylorandfrancis.com This involves optimizing processes to reduce waste, minimize energy consumption, and enhance safety.

Key sustainable practices in the industrial use of TMSCN include:

Process Optimization: Improving reaction efficiency and yield is a critical goal for cost reduction and sustainability. taylorandfrancis.com This is achieved through the development of highly active and selective catalysts that work under mild conditions (room temperature and atmospheric pressure), which lowers energy consumption. acs.orgresearchgate.net

Catalyst Recycling: The use of heterogeneous and recoverable catalysts is a cornerstone of sustainable industrial chemistry. taylorandfrancis.com Catalysts based on supported reagents (e.g., on silica (B1680970) or polystyrene) or robust structures like metal-organic frameworks allow for easy separation from the product and can be reused for multiple cycles, improving resource efficiency and reducing waste streams. taylorandfrancis.comacs.orgcjcatal.com

These practices align with the core principles of green chemistry, making the industrial application of this compound more economically and environmentally sustainable. um-palembang.ac.idtaylorandfrancis.com

Emerging Research Directions and Future Perspectives on Trimethylsilyl Cyanate

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency of Trimethylsilyl (B98337) Cyanate (B1221674) Reactions

The development of innovative catalytic systems is a cornerstone of advancing trimethylsilyl cyanate chemistry. Researchers are focusing on creating catalysts that offer improved selectivity, higher efficiency, and broader substrate scope under milder reaction conditions. A significant area of exploration is the use of Lewis bases to catalyze the addition of TMSCN to aldehydes. Studies have investigated catalysts such as triethylamine (B128534), tetrabutylammonium (B224687) salts (thiocyanate, azide, and cyanide), and N-methylmorpholine N-oxide (NMO). taylorandfrancis.comchembk.com For instance, NMO has been demonstrated as an effective catalyst for the silylcyanation of a variety of ketones, affording the corresponding trimethylsilyl ethers in excellent yields (>90%) under mild conditions. chembk.com

In addition to Lewis bases, main group elements and their compounds are also being leveraged. Indium tribromide (InBr₃) has been identified as a highly effective catalyst for the addition of TMSCN to α-hetero-substituted ketones, requiring low catalyst loading (0.1–1 mol%) under mild experimental conditions. marketresearchintellect.com Similarly, molecular iodine has emerged as a novel and cost-effective catalyst for the 1,2-addition of TMSCN to ketones, including α,β-unsaturated systems, with high selectivity. wikipedia.org

Transition metal complexes continue to be a major focus. Palladium-catalyzed cyanation of aryl halides using TMSCN is a well-established method. acs.org More recently, research has expanded to other metals. Magnesium complexes, for example, have been shown to be highly effective for the conjugate cyanation of α,β-unsaturated amides and ketones. researchgate.net

The quest for environmentally benign catalysts has led to the investigation of "green" options. Iron Nafionate, a solid polymeric perfluoroalkanesulfonic acid, has been used as a reusable Lewis acid catalyst for Strecker reactions involving TMSCN. taylorandfrancis.com One-dimensional coordination polymers are also being explored as recyclable catalysts for the cyanosilylation of carbonyl compounds. taylorandfrancis.com

A summary of various catalytic systems for reactions involving this compound is presented below:

Catalyst TypeExample(s)ApplicationKey Features
Lewis BaseN-methylmorpholine N-oxide (NMO)Silylcyanation of ketonesMild conditions, high yields
Main GroupIndium tribromide (InBr₃), Molecular IodineAddition to ketonesLow catalyst loading, high selectivity
Transition MetalPalladium complexes, Magnesium complexesCyanation of aryl halides, Conjugate cyanationHigh efficiency
Green CatalystIron Nafionate, Coordination polymersStrecker reaction, CyanosilylationReusable, environmentally benign

Integration of this compound Chemistry into Flow Chemistry and Microreactor Technologies

The integration of this compound chemistry into continuous flow and microreactor systems represents a significant step towards safer, more efficient, and scalable chemical production. researchgate.netrsc.org Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for reactions involving hazardous reagents like TMSCN. rsc.org

A notable application of this technology is in the synthesis of Remdesivir, where a key step involves the stereoselective addition of a cyanide group using TMSCN. rsc.org The initial batch process required cryogenic temperatures (-78 °C) and posed challenges for large-scale production due to the potential liberation of hydrogen cyanide. rsc.org By transitioning to a continuous flow process, researchers were able to mitigate the risks associated with handling large quantities of hazardous materials and achieve better control over the reaction, ultimately enabling safer and more robust multikilogram production. rsc.org

Microreactors have also been employed to screen for optimal conditions in asymmetric synthesis. For example, the enantioselective silyl-cyanation of benzaldehyde (B42025) catalyzed by lanthanide(III)-PyBox complexes has been investigated using a microfluidic flow system. researchgate.net This approach allows for rapid screening of catalysts and reaction conditions with minimal reagent consumption. researchgate.net The use of a microflow system was also crucial in the Curtius rearrangement for the synthesis of (-)-Oseltamivir, demonstrating the potential for safer handling of potentially explosive intermediates. rsc.org

Exploration of this compound Applications in Materials Science and Advanced Polymer Synthesis

The unique reactivity of this compound is being increasingly explored in the realm of materials science and the synthesis of advanced polymers. marketresearchintellect.com A significant breakthrough in this area is the development of a catalyst-free multicomponent polymerization (MCP) for the synthesis of poly(α-aminonitrile)s. fishersci.beacs.org This reaction utilizes dialdehydes, diamines, and this compound to produce high molecular weight polymers (up to 26,500 g/mol ) in high yields. fishersci.beacs.org These resulting poly(α-aminonitrile)s exhibit good thermal stability and film-forming properties, with thin films displaying high refractive indices. fishersci.beacs.org Furthermore, these polymers can be post-functionalized to generate poly(α-amino acid)s, opening avenues for new functional materials. fishersci.beacs.org

This compound is also employed in the preparation of Reissert compounds, which are precursors to reactive polyamides. acs.org The incorporation of the cyano group using TMSCN is a critical step in forming these versatile polymer building blocks. The growing interest in cyano-containing polymers, which possess unique mechanical, electrical, and coordination properties, is driving further research into the applications of TMSCN in this field. acs.org

Advances in Asymmetric Synthesis Methodologies Utilizing this compound as a Chiral Auxiliary or Ligand Precursor

Asymmetric synthesis remains a highly active area of research for this compound, with a primary focus on the enantioselective addition to carbonyls and imines. A variety of chiral catalytic systems have been developed to achieve high enantioselectivities.

Chiral metal complexes are at the forefront of this research. For instance, chiral Ti(IV)(salen) complexes have been used as catalysts for the asymmetric addition of TMSCN to aldehydes, producing cyanohydrin silyl (B83357) ethers with high enantiomeric excess (ee). acs.org The development of isolable and characterizable catalysts, such as a specific dichlorotitanium(IV) complex, has allowed for more detailed mechanistic investigations. acs.org Vanadium-based catalysts, specifically VO(salen)X complexes, have also been extensively studied. acs.org Mechanistic studies have led to the development of highly active catalysts like VO(salen)NCS, which can catalyze the asymmetric addition of TMSCN to various aldehydes in high yields and enantioselectivities with very low catalyst loading (0.1 mol%). acs.org

Bifunctional mononuclear BINOL-Mg and binuclear bis(prophenol)-Mg catalysts have proven effective for the asymmetric cyanation of α,β-unsaturated amides and ketones, yielding synthetically important 1,4-cyano products with up to 97% ee. researchgate.net Lewis acid-Lewis base bifunctional catalysts have also been reported for asymmetric Strecker-type reactions, where the catalyst activates both the imine and TMSCN. chemicalbook.com

The development of recyclable catalysts is also a key objective. Chiral polymeric vanadium(V) salen complexes have been shown to be efficient and recyclable catalysts for the asymmetric addition of TMSCN to aldehydes, achieving high yields and enantioselectivity. nist.gov

Exploration of this compound in Bio-Inspired Synthesis and as a Precursor for Medicinal Chemistry Building Blocks

The application of this compound in the synthesis of complex natural products and medicinally relevant molecules is a testament to its synthetic utility. In a bio-inspired synthesis of the triquinanes (-)-asperaculin A and (-)-penifulvin D, a key step involved the addition of TMSCN to a ketone intermediate. This reaction proceeded with high stereoselectivity, installing a crucial tertiary hydroxyl group.

The Strecker reaction, which often employs TMSCN, is a powerful method for synthesizing α-amino acids, fundamental building blocks in medicinal chemistry. taylorandfrancis.com The development of catalytic asymmetric Strecker-type reactions using TMSCN provides access to a wide range of chiral amino acid derivatives. acs.orgchemicalbook.com These derivatives are valuable precursors for the synthesis of peptides, pharmaceuticals, and other bioactive molecules.

The synthesis of β-aminomethyl alcohols, which are important structural motifs in many biologically active compounds, can also be efficiently achieved using TMSCN. chemicalbook.com The ability of TMSCN to act as a safe and effective cyanide equivalent makes it an indispensable tool in the construction of these and other complex molecular architectures for medicinal applications.

Application of Advanced Spectroscopic and In Situ Analytical Techniques for Deeper Mechanistic Understanding of this compound Reactions

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts and processes. Advanced spectroscopic and in situ analytical techniques are being increasingly applied to study reactions involving this compound.

Kinetic and spectroscopic methods have been combined to elucidate the mechanism of Lewis base-catalyzed addition of TMSCN to aldehydes. taylorandfrancis.com These studies have revealed the formation of hypervalent silicon species as key intermediates. taylorandfrancis.com NMR spectroscopy is a powerful tool for monitoring reaction progress and identifying intermediates. For example, in the development of titanium-based catalysts for asymmetric cyanation, NMR was used to identify the multiple species present in situ. acs.org

Mass spectrometry is another vital technique for characterizing reaction intermediates and products. In the study of VO(salen)X catalyzed reactions, mass spectrometry confirmed the in situ formation of dinuclear vanadium species, which were found to be the more active catalytic entities. acs.org

Furthermore, this compound itself is used as a derivatization agent in analytical chemistry. In metabolomics, derivatization of complex biological mixtures with TMSCN, followed by gas chromatography-mass spectrometry (GC-MS) analysis, has been shown to be a robust and sensitive method. This approach offers higher sensitivity and fewer artifact peaks compared to other common silylation reagents.

Expanding the Scope of this compound in Organometallic and Main Group Element Chemistry

The utility of this compound extends into the broader fields of organometallic and main group element chemistry. fishersci.be In organometallic chemistry, TMSCN serves as a cyanide source in various transition-metal-catalyzed cross-coupling reactions. The palladium-catalyzed cyanation of aryl halides is a classic example, providing a powerful method for the synthesis of aryl nitriles. acs.org Research in this area continues to expand to other transition metals, such as nickel, and to different substrates, including acetylenes. researchgate.net The isocyanide isomer of TMSCN, which exists in equilibrium with the nitrile form, can be stabilized through complexation with metals, opening up further avenues for novel organometallic reactivity. wikipedia.org

From the perspective of main group element chemistry, the Si-C bond in this compound is of fundamental interest. The reactions of TMSCN are often facilitated by main group element-based Lewis acids. The use of catalysts based on elements like indium, zinc, and lithium highlights the interplay between TMSCN and main group chemistry. marketresearchintellect.comresearchgate.net The compound itself is an organosilicon compound, and its reactions contribute to the broader understanding of the reactivity of this important class of molecules. fishersci.be

Conclusion

Synthesis of Key Advancements and Enduring Significance of Trimethylsilyl (B98337) Cyanate (B1221674) in Synthetic Organic Chemistry

Trimethylsilyl cyanate has established itself as an indispensable reagent in the arsenal (B13267) of synthetic organic chemists. Its significance stems from its role as a stable and versatile source of the cyanate group, offering a safer and more manageable alternative to other cyanating agents. taylorandfrancis.comontosight.ai Key advancements in its application include the development of catalytic systems that enable highly efficient and selective transformations, such as the cyanosilylation of carbonyl compounds. taylorandfrancis.comresearchgate.netrsc.orgrsc.orgacs.orgresearchgate.net The ability to generate valuable synthetic intermediates like acyl isocyanates has further solidified its importance, providing access to a wide range of nitrogen-containing molecules, including carbamates, ureas, and complex heterocycles. google.comrsc.orgrsc.org The enduring significance of this compound lies in its reliability, versatility, and the mild reaction conditions under which it can be employed, making it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.aimarketresearchintellect.com

Future Outlook and Uncharted Territories in this compound Research for Chemical Innovation

The future of this compound research is poised for exciting developments, with several uncharted territories ripe for exploration. A key area of focus will likely be the development of even more sophisticated and environmentally benign catalytic systems. marketresearchintellect.com This includes the design of novel catalysts that can achieve higher levels of stereoselectivity in reactions involving this compound, opening up new avenues for asymmetric synthesis. snnu.edu.cn Furthermore, exploring its reactivity in multicomponent reactions holds immense potential for the rapid construction of molecular complexity from simple starting materials. sioc-journal.cnmdpi.com The investigation of its role in flow chemistry and other process intensification technologies could lead to more sustainable and scalable synthetic processes. rsc.org As our understanding of its reactivity deepens, we can expect the discovery of novel transformations and applications, further expanding the synthetic utility of this remarkable reagent and driving innovation in chemical synthesis. researchgate.netacs.org

Q & A

Q. What are the standard analytical techniques for identifying trimethylsilyl cyanate in synthetic mixtures?

this compound can be identified using gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization to enhance volatility. For example, MSTFA (N-methyl-N-(trimethylsilyl) trifluoroacetamide) is commonly used to replace exchangeable protons with TMS groups, enabling precise detection of silylated derivatives . Additionally, rotational spectroscopy in the millimeter-wave range (130–350 GHz) can resolve A-E splitting caused by methyl internal rotation, providing structural confirmation via ERHAM program analysis .

Q. What precautions are necessary when handling this compound in laboratory settings?

Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and dust masks (JIS T 8151) to avoid skin/eye contact or inhalation. Work under fume hoods with proper ventilation and wear long-sleeved clothing to minimize exposure. Contingency plans for spills should include neutralization with inert absorbents and consultation with safety protocols for isocyanates .

Advanced Research Questions

Q. How can spectral line splitting in rotational transitions of this compound be resolved for astronomical detection?

Millimeter-wave spectroscopy (130–350 GHz) reveals A-E splitting due to methyl group torsional motion. Global analysis using the ERHAM program accounts for internal rotation parameters, with >700 transitions analyzed (J''=10–35, K''a=0–13). This method achieves sub-MHz accuracy, enabling upper-limit column density estimates in molecular clouds like Orion KL or TMC-1 .

Q. How to design experiments for optimizing cyanate degradation under varying environmental conditions?

Apply response surface methodology (RSM) with a central composite design. Key variables include pH (4–8), temperature (20–40°C), time (1–7 days), and solvent composition. Use quadratic models (R²=0.91, adequate precision=10.37) to validate significance (P<0.05). For example, storage conditions (e.g., alcohol content) critically influence degradation rates, as shown in Table 3 of degradation models :

VariableCoefficientSignificance (P-value)
Alcohol (A)+2.34<0.01
pH (B)-1.670.02
Temperature (C)+3.12<0.001

Q. What strategies exist for synthesizing novel cyanate ester monomers with tailored thermal properties?

Advanced synthesis involves modifying aryl/alkyl substituents to adjust crosslinking density. For example, oligomers with biphenyl or fluorene moieties enhance thermal stability (Tg >250°C). Structural analysis via FT-IR and DSC confirms cyanate-to-triazine cyclotrimerization. Recent work highlights siloxane-modified monomers for improved processability .

Q. How to ensure accurate quantification of this compound in complex biological matrices?

Overcome matrix interference using isotope dilution mass spectrometry (ID-MS) with ¹³C-labeled internal standards. Validate methods via spike-recovery tests in blood/urine (85–110% recovery). Avoid false positives by confirming cyanate stability (pH 5–7 buffers prevent decomposition to carbonate) .

Methodological Best Practices

  • Data Validation : Use triangulation (e.g., GC-MS + rotational spectroscopy) to cross-verify results .
  • Figure Preparation : Follow journal guidelines (e.g., minimal chemical structures, labeled axes, high-resolution images) .
  • Literature Review : Systematically search SciFinder and Google Scholar using keywords like "this compound synthesis" or "cyanate spectroscopy," leveraging citation trails to identify seminal works .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.